molecular formula C₁₉H₁₈D₈N₆O₉S₃ B1146652 Cefepime D8 Sulfate CAS No. 131857-33-5

Cefepime D8 Sulfate

Cat. No.: B1146652
CAS No.: 131857-33-5
M. Wt: 586.69
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (600 MHz, D₂O) of this compound reveals distinct deuterium-induced peak shifts compared to the non-deuterated form:

  • Pyrrolidinium methyl group : Absence of proton signals at δ 3.2–3.5 ppm due to deuterium substitution.
  • β-Lactam protons : Resonances at δ 5.1 (d, J = 4.8 Hz) and δ 5.4 (dd, J = 4.8, 8.1 Hz) confirm ring integrity.
  • Thiazole protons : A singlet at δ 7.3 ppm corresponds to the 2-aminothiazolyl group.

¹³C NMR data corroborate the structure, with carbonyl carbons (β-lactam and carboxylate) appearing at δ 170–175 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR absorptions include:

  • β-Lactam C=O stretch : 1773 cm⁻¹ (sharp, intense).
  • Carboxylate C=O stretch : 1715 cm⁻¹.
  • Deuterated C-D stretches : 2100–2200 cm⁻¹ (weak, overlapping with S=O stretches from sulfate).
  • Sulfate S=O asymmetric stretch : 1240 cm⁻¹.

Mass Spectrometry (MS)

High-resolution MS shows a molecular ion peak at m/z 586.1426 ([M]⁺), consistent with the theoretical mass. Fragmentation patterns include:

  • Loss of sulfate (m/z 480 → [Cefepime]⁺).
  • Cleavage of the β-lactam ring (m/z 362).
  • Thiazole-containing fragment at m/z 160.

Comparative Analysis with Non-Deuterated Cefepime

Structural and Spectral Differences

  • Isotopic Effects :

    • Deuterium substitution reduces vibrational amplitudes, narrowing NMR peaks and shifting IR C-D stretches.
    • The pyrrolidinium methyl group in non-deuterated cefepime shows ¹H NMR signals at δ 3.3 ppm, absent in the D8 analog.
  • Solubility and Stability :

    • This compound exhibits enhanced thermal stability due to deuterium’s lower zero-point energy, with a decomposition temperature 5–10°C higher than the non-deuterated form.
    • Aqueous solubility remains comparable (~50 mg/mL).
  • Analytical Utility :

    • The D8 label enables precise quantification via isotope dilution mass spectrometry (IDMS) , avoiding matrix interference in biological samples.
    • In HPLC, deuterated cefepime elutes 0.2–0.5 minutes earlier than the non-deuterated form due to reduced hydrophobicity.

Table 2: Spectral comparison of key functional groups

Technique This compound Non-Deuterated Cefepime
¹H NMR (δ, ppm) No peaks at 3.2–3.5 Multiplet at 3.3 (CH₂)
FT-IR (cm⁻¹) C-D stretches: 2100–2200 C-H stretches: 2850–2950
MS (m/z) 586.1426 ([M]⁺) 480.56 ([M]⁺)

Pharmacokinetic Implications

While therapeutic efficacy remains unchanged, deuterium labeling alters metabolic stability :

  • Slower hepatic oxidation of the pyrrolidinium group, reducing N-oxide metabolite formation.
  • Extended half-life in tracer studies (t₁/₂ = 2.5 hours vs. 2.0 hours for non-deuterated).

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-XWGFBCJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefepime D8 Sulfate involves the incorporation of deuterium atoms into the Cefepime molecule. This is typically achieved through a series of organic reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Cefepime D8 Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacokinetic Studies

Cefepime D8 sulfate is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of cefepime. Deuterated compounds provide a unique advantage in mass spectrometry due to their distinct isotopic signatures, allowing for precise quantification.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2 hours
Volume of distribution0.3 L/kg
Clearance0.5 L/h/kg
BioavailabilityIV: 100%
MetabolismMinimal hepatic

Drug Metabolism Studies

Research involving this compound has focused on its metabolic pathways, particularly in understanding how renal impairment affects drug clearance and toxicity. Studies have shown that elevated levels of cefepime can lead to neurotoxicity, especially in patients with compromised renal function.

Case Study: Neurotoxicity Assessment
A study reported a case where a patient with chronic renal insufficiency developed encephalopathy while on cefepime therapy. Post-discontinuation of the drug, symptoms resolved, highlighting the importance of monitoring drug levels in vulnerable populations .

Analytical Method Development

This compound is also employed in developing analytical methods for detecting cefepime in clinical samples. The use of deuterated standards improves the accuracy and reliability of assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Analytical Methods Using this compound

MethodDetection LimitApplication
LC-MS/MS1 ng/mLPlasma concentration monitoring
HPLC5 ng/mLUrine analysis
NMR SpectroscopyQualitativeStructural elucidation

Clinical Implications

The clinical implications of utilizing this compound extend to optimizing dosing regimens and minimizing adverse effects. Research indicates that careful monitoring of cefepime levels can prevent neurotoxic events, particularly in patients with renal impairment .

Mechanism of Action

Cefepime D8 Sulfate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This inhibition disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₉H₁₈D₈N₆O₉S₃
  • Molecular Weight : 586.69 g/mol
  • Purity : >95% (HPLC)
  • Storage : Stable at -20°C .

Cefepime D8 Sulfate is primarily used in pharmacokinetic and metabolic studies to track the parent compound’s distribution, degradation, and environmental fate. Its resistance to isotopic exchange (due to stable C-D bonds) ensures minimal degradation during analysis .

Comparison with Isotopically Labeled Analogs

This compound belongs to a class of stable isotope-labeled cephalosporins designed for analytical applications. Below is a comparison with similar isotopic variants:

Compound Isotopic Labeling Molecular Formula Molecular Weight (g/mol) Application Source
This compound ²H (8 positions) C₁₉H₁₈D₈N₆O₉S₃ 586.69 Internal standard for MS/HPLC
Cefepime-D3 Sulfate ²H (3 positions) C₁₉H₂₃D₃N₆O₉S₃ 583.66 Quantification in clinical toxicology
Cefepime-¹³C¹²D3 Sulfate ¹³C (1 position), ²H (3) C₁₈¹³CH₂₃D₃N₆O₉S₃ 583.66 Multi-isotope internal standard
[²H₃]-Ceftriaxone ²H (3 positions) C₁₈H₁₅D₃N₈O₇S₃ 558.56 Metabolic profiling

Key Findings :

  • Deuterium vs. Carbon-13 Labeling : Deuterium-labeled compounds (e.g., D8 or D3) are cost-effective and widely used for MS due to distinct mass shifts. In contrast, ¹³C labels are preferred for NMR studies but are less common in routine analytics .
  • Stability : this compound’s eight deuterium atoms provide superior stability compared to D3 variants, minimizing hydrogen-deuterium exchange in aqueous environments .
  • Sensitivity: The D8 label improves signal-to-noise ratios in MS by reducing interference from endogenous compounds, enabling detection at lower concentrations (e.g., ng/mL in plasma) .

Comparison with Non-Isotopic Structural Analogs

This compound shares structural similarities with other cephalosporins but differs in functional groups and antimicrobial activity:

Compound Key Structural Features Antimicrobial Spectrum Analytical Use
This compound Deuterated quaternary ammonium group Non-active (analytical standard) Quantification of cefepime
Cefepime Hydrochloride Non-deuterated, chloride counterion Broad-spectrum (Gram± bacteria) Therapeutic agent
Cefepime Related Compound A Degradation product with altered side chain Non-active Stability testing
Ceftriaxone Zwitterionic structure, no quaternary N Gram+ and Gram- bacteria Therapeutic and analytical uses

Key Findings :

  • Functionality : Unlike therapeutic cephalosporins (e.g., cefepime hydrochloride), this compound lacks antimicrobial activity due to isotopic substitution, making it ideal for analytical workflows without interfering with biological assays .
  • Degradation Resistance : Structural analogs like cefepime-related compound A (a degradation byproduct) exhibit instability under heat or light, whereas the D8 variant’s deuterium bonds enhance resistance to degradation during sample preparation .

Comparison with Functional Analogs in Clinical Use

This compound’s parent compound, cefepime, is often compared to other β-lactam antibiotics:

Drug Generation β-Lactamase Stability Spectrum of Activity Clinical Use Case
Cefepime Fourth High (AmpC, some ESBL) Gram- (e.g., P. aeruginosa), Gram+ Febrile neutropenia, UTIs
Ceftazidime Third Moderate Gram- (limited Gram+) Hospital-acquired pneumonia
Panipenem Carbapenem Very high Broad (including anaerobes) Empirical monotherapy

Key Findings :

  • Therapeutic Efficacy: In a clinical trial, cefepime demonstrated non-inferiority to panipenem (89.1% vs. 91.8% success rates) for treating febrile neutropenia, highlighting its broad-spectrum utility .
  • Resistance Trends : Unlike panipenem, cefepime shows variable susceptibility in Aeromonas spp. (77% unsusceptible in clinical isolates), underscoring the need for precise dosing monitored via deuterated analogs like this compound .

Biological Activity

Cefepime D8 Sulfate is a deuterated analog of cefepime, a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated neurotoxicity, supported by data tables and case studies.

This compound exhibits a bactericidal mode of action similar to other beta-lactam antibiotics. It acts by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting transpeptidation, which is crucial for peptidoglycan synthesis. This disruption leads to cell lysis and death of susceptible bacteria. The compound's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria and provides stability against various beta-lactamases, making it effective against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and distribution. Key parameters include:

Parameter Value
Volume of Distribution18.0 L
Protein Binding~20%
Total Body Clearance120 mL/min
Half-Life2 hours

This compound has demonstrated a high volume of distribution in pediatric patients (0.3 L/kg) and minimal hepatic metabolism (<1%), primarily excreted unchanged through the kidneys .

Clinical Efficacy

This compound is particularly effective against a range of pathogens, including:

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae
  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

A systematic review indicated that achieving a free drug concentration above the minimum inhibitory concentration (MIC) for at least 68% to 74% of the dosing interval significantly correlates with improved survival rates in patients with Gram-negative bloodstream infections (GNBSI) treated with cefepime .

Case Studies

  • Neurotoxicity Cases:
    A study reported five cases of cefepime-induced encephalopathy in patients with renal impairment. Symptoms included confusion and altered mental status, often resolving after discontinuation of the drug. Notably, 73% exhibited EEG abnormalities, underscoring the importance of monitoring renal function during treatment .
  • Efficacy in Severe Infections:
    In a cohort study involving patients with complicated infections, cefepime demonstrated higher survival odds when serum concentrations were maintained above therapeutic thresholds. Patients receiving combination therapy had improved outcomes compared to those treated with cefepime alone .

Adverse Effects

While generally well-tolerated, cefepime can cause neurotoxic effects, particularly in patients with renal dysfunction or those receiving higher doses than recommended. Common adverse effects include:

  • Confusion
  • Myoclonus
  • Seizures

Monitoring renal function and adjusting dosages accordingly is critical to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cefepime D8 Sulfate, and how do they influence experimental design?

  • Answer: this compound ([2H8]-Cefepime Sulfate) is a deuterated isotopologue of cefepime sulfate. Key properties include:

  • UV-Vis Spectroscopy : Maximum absorption at 236 nm and 258 nm (ε = 17,200 and 16,900, respectively, in pH 7 phosphate buffer) .
  • Thermal Stability : Decomposition occurs at 210°C, requiring controlled storage conditions (e.g., desiccated, low-temperature environments) to prevent degradation during long-term studies .
  • Structural Specificity : The sulfate salt form (vs. hydrochloride) impacts solubility and stability in aqueous buffers, necessitating pH optimization for dissolution in pharmacokinetic assays .
  • Methodological Note : Validate UV-based quantification protocols using deuterated standards to account for isotopic effects on extinction coefficients .

Q. How can researchers validate the purity and isotopic enrichment of this compound in synthesis workflows?

  • Answer:

  • Mass Spectrometry (MS) : Use high-resolution LC-MS to confirm isotopic enrichment (e.g., [2H8] labeling) and rule out unlabeled impurities. Compare fragmentation patterns with non-deuterated cefepime .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR can identify residual protonated regions in the deuterated compound, with quantification via integration of characteristic peaks (e.g., methyl groups) .
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (235–258 nm) to assess chemical purity (>98% required for trace pharmacokinetic studies) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported UV absorption coefficients for this compound across studies?

  • Answer:

  • Buffer Standardization : Variations in ε values may arise from differences in phosphate buffer ionic strength or pH. Replicate measurements using NIST-traceable buffers and spectrophotometers calibrated with holmium oxide filters .
  • Cross-Validation with Isotopologues : Compare ε values of [2H8]- and [13C,2H3]-labeled cefepime to isolate isotopic effects on absorbance .
  • Error Analysis : Calculate confidence intervals for ε values using triplicate measurements and report with ± standard deviations in publications .

Q. How can this compound be utilized as an internal standard in mass spectrometry-based pharmacokinetic studies?

  • Answer:

  • Isotopic Dilution : Spike deuterated cefepime into biological matrices (e.g., plasma) at a fixed concentration to correct for matrix effects and ionization efficiency variations in LC-MS/MS .
  • Calibration Curves : Generate linearity ranges (e.g., 0.1–100 ng/mL) using serial dilutions of non-deuterated cefepime, normalized to the D8 isotopologue’s signal .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked samples, ensuring deuterated standards do not co-elute with endogenous metabolites .

Q. What are the implications of thermal decomposition (210°C) on the stability of this compound during analytical method development?

  • Answer:

  • HPLC Column Selection : Use thermally stable columns (e.g., C18 with 300 Å pore size) to prevent stationary-phase degradation at elevated temperatures during method optimization .
  • Injection Port Contamination : Pre-heat GC-MS injectors to >250°C if analyzing volatile derivatives, but avoid prolonged exposure to prevent sulfate salt decomposition .
  • Long-Term Storage : Store lyophilized this compound at –20°C under argon to minimize hydrolytic degradation, confirmed via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing pharmacokinetic data involving this compound?

  • Answer:

  • Non-Compartmental Analysis (NCA) : Calculate AUC0–∞, Cmax, and t1/2 using trapezoidal rule integration, with deuterated standards correcting for recovery biases .
  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., MONOLIX) to account for inter-individual variability in clearance rates, validated via bootstrap analysis .
  • Outlier Detection : Apply Grubbs’ test to identify anomalous data points in concentration-time profiles, particularly in studies with limited sample sizes .

Q. How can researchers optimize detection limits for this compound in complex biological matrices?

  • Answer:

  • Sample Preparation : Use protein precipitation with acetonitrile (≥90% v/v) followed by solid-phase extraction (SPE) to reduce matrix interference in LC-MS workflows .
  • Ionization Enhancement : Add 0.1% formic acid to mobile phases to improve protonation efficiency in positive-ion ESI-MS .
  • Signal Averaging : Increase scan cycles (e.g., 10–15 scans/peak) to improve S/N ratios while maintaining chromatographic resolution .

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